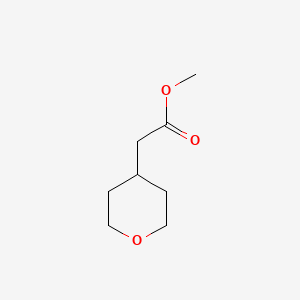

Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(oxan-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-8(9)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZRATSFTMXYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674419 | |

| Record name | Methyl (oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156002-64-1 | |

| Record name | Methyl (oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate (CAS No. 156002-64-1). This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who are interested in utilizing this heterocyclic building block.

Core Chemical Properties

This compound is a colorless liquid at room temperature. It is a heterocyclic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol .[1] The following table summarizes the known quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 156002-64-1 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| Boiling Point | 208.5°C at 760 mmHg | [1] |

| Physical Form | Liquid | |

| Purity | Typically 96-98% | [1] |

| Storage Temperature | Room Temperature |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and widely used method is the Fischer-Speier esterification of (tetrahydro-2H-pyran-4-yl)acetic acid with methanol in the presence of an acid catalyst.[2]

General Fischer-Speier Esterification Protocol:

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2] The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or the water is removed as it is formed.[3]

Reaction Scheme:

Figure 1: General workflow for the Fischer-Speier esterification.

Materials:

-

(Tetrahydro-2H-pyran-4-yl)acetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (or another suitable acid catalyst like p-toluenesulfonic acid)[3]

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (tetrahydro-2H-pyran-4-yl)acetic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester. The product can be further purified by distillation.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. The primary application of this compound appears to be as a heterocyclic building block in chemical synthesis.[1]

While the broader class of pyran derivatives has been investigated for various biological activities, including potential applications in drug discovery, these findings are not directly attributable to this compound.[4] Further research is required to elucidate any potential pharmacological effects or mechanisms of action for this specific compound.

Safety and Handling

This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes. In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety data sheet. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Spectroscopic Profile of Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on predicted values and data from structurally related analogs. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Overview

This compound possesses a tetrahydropyran ring linked to a methyl acetate group at the 4-position. This structure combines the features of a cyclic ether and an ester, which are reflected in its spectroscopic properties.

Molecular Formula: C₈H₁₄O₃ Molecular Weight: 158.19 g/mol CAS Number: 156002-64-1

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent functional groups and data from analogous compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OCH₃ | ~3.67 | Singlet | 3H | - |

| -CH₂- (ring, adjacent to O) | ~3.9 (axial), ~3.4 (equatorial) | Multiplet | 4H | |

| -CH- (ring, at C4) | ~2.0-2.2 | Multiplet | 1H | |

| -CH₂- (acetate side chain) | ~2.3 | Doublet | 2H | ~7 |

| -CH₂- (ring, at C3 & C5) | ~1.6 (equatorial), ~1.4 (axial) | Multiplet | 4H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| C=O (ester) | ~172 |

| -OCH₃ (ester) | ~51 |

| -CH₂- (ring, adjacent to O) | ~67 |

| -CH- (ring, at C4) | ~38 |

| -CH₂- (acetate side chain) | ~41 |

| -CH₂- (ring, at C3 & C5) | ~32 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and cyclic ether functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~2950-2850 | Strong | C-H (alkane) | Stretching |

| ~1740 | Strong | C=O (ester) | Stretching |

| ~1240 | Strong | C-O (ester) | Stretching |

| ~1100 | Strong | C-O-C (ether) | Stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak and various fragment ions. The fragmentation pattern can provide valuable information about the molecule's structure.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 158 | [M]⁺ (Molecular Ion) |

| 127 | [M - OCH₃]⁺ |

| 99 | [M - COOCH₃]⁺ |

| 85 | [Tetrahydropyran-4-yl]⁺ |

| 74 | [CH₃OOCCH₂]⁺ |

| 59 | [COOCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.

-

Analysis: Acquire the spectrum over a mass-to-charge (m/z) range of approximately 40-200.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural features of the molecule relevant to NMR spectroscopy.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure and key predicted ¹H NMR correlations.

An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate

This technical guide provides a detailed analysis of the molecular structure and conformational isomers of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate, targeted towards researchers, scientists, and professionals in drug development.

Molecular Identity and Properties

This compound is a saturated heterocyclic compound. The core of its structure is a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom. A methyl acetate group is attached to the fourth carbon atom of this ring.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| CAS Number | 100919-48-2 |

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the tetrahydropyran ring. Similar to cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1][2][3][4] The chair conformation is significantly more stable than other possible conformations like the boat or twist-boat forms. Computational studies on the parent tetrahydro-2H-pyran molecule indicate that the energy difference between the chair and the twist-boat or boat conformers is substantial, making the chair form the most populated at room temperature.[1][3][4]

For a substituted tetrahydropyran such as this compound, the substituent at the C-4 position can exist in either an axial or an equatorial orientation. These two chair conformations are in equilibrium.

-

Equatorial Conformer: The substituent occupies a position in the "equator" of the ring. This orientation is generally more stable as it minimizes steric interactions with the other atoms in the ring, specifically the 1,3-diaxial interactions.

-

Axial Conformer: The substituent is positioned perpendicular to the plane of the ring. This orientation leads to greater steric hindrance due to 1,3-diaxial interactions with the axial hydrogen atoms at C-2 and C-6.

Given the steric bulk of the methyl acetate group, it is highly probable that the equatorial conformer is significantly more stable and therefore the predominant conformation at equilibrium.

The conformational equilibrium can be visualized as follows:

Caption: Conformational equilibrium between the axial and equatorial chair forms.

Experimental Protocols

-

Michael Addition: A Michael addition of a suitable nucleophile to a protected 4-pyrone derivative could establish the carbon skeleton.

-

Reduction: The resulting ketone would then be reduced to an alcohol.

-

Esterification: Finally, esterification of the alcohol with acetic anhydride or acetyl chloride would yield the target molecule.

An alternative approach could start from a commercially available tetrahydropyran-4-carboxylic acid derivative, which could be converted to the desired ester through standard functional group manipulations.

It is important to note that any proposed synthesis would require empirical optimization of reaction conditions, purification methods, and thorough characterization of intermediates and the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

The following diagram illustrates a generalized workflow for chemical synthesis and analysis:

Caption: A generalized workflow for the synthesis and analysis of organic compounds.

References

An In-depth Technical Guide on the Solubility and Stability of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate (CAS No. 156002-64-1). Due to the limited publicly available data for this specific compound, this guide draws upon information from structurally similar tetrahydropyran derivatives and established principles of ester chemistry. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a framework for characterizing this molecule. This document summarizes known physicochemical properties of analogous compounds, outlines potential degradation pathways, and provides standardized procedures for determining solubility and conducting forced degradation studies.

Introduction

This compound is a saturated heterocyclic ester with potential applications in various fields, including as a fragrance component, a specialty chemical, or an intermediate in organic synthesis. A thorough understanding of its solubility and stability is paramount for its effective formulation, storage, and application, particularly in regulated industries such as pharmaceuticals and consumer products. The stability of a chemical entity influences its shelf-life, efficacy, and safety, while its solubility profile dictates its formulation possibilities and bioavailability. This guide will address the core requirements for characterizing these critical parameters.

Physicochemical Properties of this compound and Analogues

While specific experimental data for this compound is scarce, the properties of structurally related compounds can provide valuable insights into its expected behavior.

Table 1: Physicochemical Properties of this compound and Structurally Similar Compounds

| Property | This compound | 2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, acetate[1][2] | Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol[3] |

| CAS Number | 156002-64-1 | 131766-73-9 | 63500-71-0 |

| Molecular Formula | C₈H₁₄O₃ | C₁₁H₂₀O₃ | C₁₀H₂₀O₂ |

| Molecular Weight | 158.19 g/mol | 200.27 g/mol | 172.26 g/mol |

| Boiling Point | Data not available | 248.3 ± 33.0 °C (Predicted) | 93-95 °C @ 3 Torr |

| Density | Data not available | 0.98 ± 0.1 g/cm³ (Predicted) | 0.9516 g/cm³ @ 20 °C |

| Water Solubility | Data not available | 2.5 g/L at 20°C | Data not available |

| Solubility in Organic Solvents | Expected to be soluble in common organic solvents | Data not available | Ethanol: 689.5 g/L, Methanol: 862.73 g/L (at 25°C) |

Solubility Profile and Determination

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor in drug development and formulation. Esters with relatively low molecular weight, like this compound, are generally expected to be soluble in a range of organic solvents. Their aqueous solubility is often limited but can be influenced by factors such as pH (for ionizable groups, though not present here) and temperature.

General Solubility Characteristics of Esters

Esters can act as hydrogen bond acceptors via their carbonyl and ether oxygens, which allows for some degree of water solubility, especially for those with shorter alkyl chains. However, they cannot act as hydrogen bond donors, which limits their aqueous solubility compared to alcohols of similar molecular weight. The tetrahydropyran ring, with its ether linkage, contributes to the molecule's polarity.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound in various solvents involves the shake-flask method, followed by quantification of the dissolved solute.

Objective: To determine the solubility of this compound in a range of aqueous and organic solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., purified water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetone, dichloromethane, ethyl acetate)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let undissolved particles settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Express the solubility in terms of mg/mL or mol/L.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter that dictates its storage conditions and shelf-life. As an ester, it is potentially susceptible to hydrolysis. Other potential degradation pathways include oxidation, thermal decomposition, and photolysis.

Potential Degradation Pathways

-

Hydrolysis: The ester linkage is the most likely site of degradation. Hydrolysis can be catalyzed by both acids and bases, yielding tetrahydro-2H-pyran-4-yl-acetic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.[4][5][6]

-

Oxidation: While the molecule lacks highly susceptible functional groups for oxidation, forced conditions with strong oxidizing agents could potentially lead to degradation, possibly involving the ether linkage or the aliphatic chain.

-

Thermal Degradation: At elevated temperatures, esters can undergo decomposition. For pyran derivatives, thermal decomposition can lead to ring-opening or other rearrangements.[7]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in some pyran-containing molecules, often through photo-oxidative pathways.[8][9]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Temperature-controlled ovens

-

Photostability chamber with controlled light/UV exposure

-

HPLC system with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (LC-MS) for peak purity analysis and identification of degradation products.

Procedure: A stock solution of this compound is prepared and subjected to the following stress conditions in parallel with a control sample (stored under normal conditions):

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at a specified temperature (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently for a defined period.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80-100 °C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Samples are withdrawn at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended HPLC Method Development Strategy

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective for separating the parent compound from its degradation products.

-

Detection: A Photodiode Array (PDA) detector is recommended to assess peak purity and to determine the optimal wavelength for quantification. Mass Spectrometry (MS) detection is invaluable for the identification of unknown degradation products.

-

Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion

While specific experimental data on the solubility and stability of this compound are not widely available, this technical guide provides a comprehensive framework for its characterization. Based on the chemistry of analogous tetrahydropyran esters, the compound is expected to be soluble in common organic solvents with limited aqueous solubility. The primary degradation pathway is likely to be hydrolysis of the ester linkage, which can be investigated through forced degradation studies under acidic and basic conditions. The detailed experimental protocols and analytical strategies outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to thoroughly evaluate the physicochemical properties of this molecule, ensuring its appropriate handling, formulation, and storage. It is recommended that the protocols herein be adapted and validated for the specific laboratory and equipment used.

References

- 1. Cas 131766-73-9,2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, acetate | lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. scent.vn [scent.vn]

- 4. study.com [study.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

The Tetrahydropyran-4-yl Acetate Scaffold: A Potential Moiety in Drug Discovery and an Overview of its Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a prevalent heterocyclic motif in a multitude of biologically active compounds, serving as a crucial scaffold in medicinal chemistry.[1][2] Its utility stems from its properties as a conformationally restricted ether and a bioisostere of cyclohexane, offering improved physicochemical characteristics such as reduced lipophilicity and the potential for hydrogen bonding through its oxygen atom.[1] This can lead to enhanced absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. While a wide array of THP derivatives have been explored for various therapeutic applications, including anticancer and antimicrobial agents, specific biological activity data for "Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate" remains limited in publicly available scientific literature.[2][3]

This technical guide provides an in-depth look at a closely related analog, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate , for which comprehensive safety and toxicological data has been published. The experimental protocols and data presented herein offer valuable insights for researchers investigating the potential biological activities and safety profiles of compounds containing the tetrahydropyran-4-yl acetate scaffold.

Quantitative Toxicological Data Summary

The following tables summarize the key quantitative data from genotoxicity and repeated dose toxicity studies performed on tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate.

Table 1: In Vitro Chromosome Aberration Assay

| Cell Line | Treatment Duration (hours) | S9 Activation | Concentration (µg/mL) | Result |

| Chinese Hamster Ovary (CHO) | 16 | With | 62.5, 250, 500 | Statistically significant increase in aberrant cells[2] |

| Chinese Hamster Ovary (CHO) | 24 | With | 250, 500 | Statistically significant increase in aberrant cells[2] |

| Chinese Hamster Ovary (CHO) | - | Without | - | No significant increase in aberrant cells |

Table 2: In Vivo Micronucleus Test

| Species | Route of Administration | Dose (mg/kg bw) | Sampling Times (hours) | Result |

| CD-1 Mice | Intragastric gavage | 1600 | 24, 48, 72 | Not clastogenic[2] |

Table 3: 28-Day Repeated Dose Oral Toxicity Study

| Species | Sex | Dose Groups (mg/kg/day) | NOAEL (mg/kg/day) | Key Observations at High Dose (1000 mg/kg/day) |

| Sprague Dawley Rats | Male & Female | 0, 15, 150, 1000 | 150 | Slightly abnormal gait (waddling), increased water consumption[2] |

Detailed Experimental Protocols

In Vitro Chromosome Aberration Assay

-

Objective: To evaluate the potential of the test article to induce structural chromosome aberrations in cultured mammalian cells.

-

Cell Line: Chinese Hamster Ovary (CHO) cells.

-

Methodology:

-

CHO cells were cultured in appropriate media and exposed to the test article at various concentrations (62.5, 250, and 500 µg/mL) for 16 and 24 hours.[2]

-

Experiments were conducted with and without a metabolic activation system (S9 mix).

-

After the treatment period, cells were harvested, fixed, and stained.

-

Metaphase cells were analyzed microscopically for chromosomal aberrations.

-

A statistically significant increase in the proportion of cells with aberrations compared to the control was considered a positive result.[2]

-

In Vivo Micronucleus Test

-

Objective: To determine the clastogenic activity of the test article in the bone marrow of living animals.

-

Test System: Male and female CD-1 mice.

-

Regulatory Compliance: The study was conducted in compliance with Good Laboratory Practice (GLP) regulations and OECD Test Guideline 474.[2]

-

Methodology:

-

The test material was administered to groups of mice via intragastric gavage at a dose of 1600 mg/kg body weight.[2]

-

Bone marrow was extracted from the animals at 24, 48, and 72 hours post-administration.[2]

-

The extracted bone marrow was smeared on slides, stained, and examined for the presence of micronucleated polychromatic erythrocytes.

-

The incidence of micronucleated cells in the treated groups was compared to that of a control group. A lack of a statistically significant increase indicated a negative (not clastogenic) result.[2]

-

28-Day Repeated Dose Oral Toxicity Study

-

Objective: To assess the potential adverse effects of repeated oral exposure to the test article over a 28-day period.

-

Test System: Sprague Dawley rats (5 per sex per group).

-

Regulatory Compliance: The study was compliant with GLP and OECD Test Guideline 407.[2]

-

Methodology:

-

The test article was administered daily via gavage at doses of 0, 15, 150, and 1000 mg/kg/day for 28 days.[2]

-

Clinical observations, body weight, and food/water consumption were monitored throughout the study.

-

At the end of the study, blood and urine samples were collected for hematology and clinical chemistry analysis.

-

A full necropsy was performed, and organs were weighed and examined macroscopically and microscopically.

-

The No Observed Adverse Effect Level (NOAEL) was determined as the highest dose at which no adverse effects were observed.[2]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the safety assessment of a chemical compound like a tetrahydropyran derivative, based on the cited experiments.

Conclusion

References

The Strategic Incorporation of the Tetrahydropyran Moiety in Modern Drug Design: A Technical Guide

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, has emerged as a pivotal structural motif in medicinal chemistry.[1][2][3] Its unique combination of physicochemical properties allows drug designers to overcome common challenges in drug development, such as poor metabolic stability, low solubility, and high lipophilicity. This technical guide provides an in-depth exploration of the role of the THP moiety, offering insights into its application as a bioisostere, its impact on pharmacokinetic profiles, and its presence in several FDA-approved drugs.

Core Physicochemical Properties and Their Implications

The strategic advantage of the THP moiety stems from its distinct properties compared to its carbocyclic analog, cyclohexane. The introduction of an oxygen atom into the ring imparts significant changes that are highly beneficial in drug design.

-

Reduced Lipophilicity: The THP ring is inherently more polar and less lipophilic than a cyclohexane ring.[1][3] This reduction in lipophilicity is a critical tool for medicinal chemists to escape "logP space" and improve the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

-

Hydrogen Bonding Capability: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.[1][3] This can lead to enhanced binding affinity and selectivity, which might not be possible with a simple hydrocarbon ring.

-

Conformational Rigidity: As a conformationally restrained ether, the THP ring has a lower entropic penalty upon binding to a target compared to a more flexible linear ether.[1][3] This pre-organization can contribute favorably to the overall binding energy.

-

Metabolic Stability: The C-O bonds within the ether linkage of the THP ring are generally robust to metabolic cleavage. Furthermore, the ring itself is less prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to aromatic or even other saturated carbocyclic rings, which are often susceptible to hydroxylation.

The following diagram illustrates the key benefits derived from incorporating a THP moiety.

The THP Moiety as a Versatile Bioisostere

A primary application of the THP ring in medicinal chemistry is as a bioisostere for other cyclic systems, most commonly cyclohexane and phenyl groups.[1][3][4] Bioisosteric replacement aims to retain or improve desired biological activity while optimizing the molecule's overall developability profile.

Replacing a cyclohexane ring with a THP moiety can:

-

Block Metabolic Oxidation: Cyclohexane rings are often "metabolic soft spots," susceptible to hydroxylation by CYP enzymes. Replacing this ring with a THP group can effectively block this metabolic pathway, increasing the drug's half-life.

-

Improve Solubility: The increased polarity reduces the compound's lipophilicity, often leading to better aqueous solubility.

-

Enhance Binding: The oxygen atom can form a crucial hydrogen bond with the target protein, increasing potency.

The diagram below illustrates this common bioisosteric swap and its consequences.

Case Studies: THP in FDA-Approved Drugs

The successful application of the THP moiety is evident in numerous approved pharmaceuticals. The strategic inclusion of this ring has been instrumental in achieving the desired efficacy and pharmacokinetic profiles.

Gilteritinib (Xospata®): An inhibitor of the FLT3 receptor tyrosine kinase, approved for treating relapsed or refractory acute myeloid leukemia (AML).[1] The amino-THP substituent in gilteritinib plays a crucial role in its overall profile, contributing to its potency and favorable drug-like properties.

Canagliflozin (Invokana®): A sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. The C-glucoside structure features a THP ring (as part of the glucose) linked to a lipophilic aglycone. The stability of the THP ring is fundamental to the drug's mechanism and duration of action.

Rimegepant (Nurtec® ODT): A calcitonin gene-related peptide (CGRP) receptor antagonist for the acute treatment of migraine. The molecule incorporates a spirocyclic core that includes a THP ring, which helps to optimize the compound's three-dimensional shape for receptor binding and contributes to its favorable ADME properties.

Table 1: Quantitative Comparison of THP vs. Cyclohexyl Analogs

| Parameter | Compound 18 (Cyclohexyl) | Compound 19 (THP) | Improvement Factor | Reference |

| Target | Janus kinase 1 (JAK1) | Janus kinase 1 (JAK1) | - | [1] |

| logD | 2.08 | Not specified, but polarity increased | - | [1] |

| Lipophilic Ligand Efficiency (LLE) | - | - | 1.4-fold increase | [1] |

This table illustrates a specific example from the literature where the replacement of a cyclohexyl group with a THP moiety in a series of JAK1 inhibitors led to a notable improvement in lipophilic ligand efficiency, a key metric in drug design that balances potency and lipophilicity.[1]

Impact on Signaling Pathways: Gilteritinib Example

Gilteritinib targets mutated FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a key role in the proliferation of certain hematopoietic cells. In AML, activating mutations in FLT3 lead to uncontrolled cell growth. Gilteritinib inhibits the downstream signaling cascade, inducing apoptosis in cancer cells.

Standard Experimental Protocols

Evaluating the impact of incorporating a THP moiety requires robust experimental assessment of metabolic stability and permeability.

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines the rate at which a compound is metabolized by CYP enzymes.

-

Preparation: Human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration (e.g., 0.5 mg/mL).

-

Incubation: The test compound (e.g., at 1 µM final concentration) is added to the microsome suspension and pre-warmed at 37°C for 5 minutes.

-

Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating solution.

-

Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged to pellet the protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

-

Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses a compound's passive permeability across an artificial lipid membrane.

-

Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with a buffer solution (pH 7.4).

-

Compound Addition: The test compound is dissolved in a buffer (pH 7.4) and added to the wells of the donor plate.

-

Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for a set period (e.g., 4-18 hours).

-

Quantification: After incubation, the concentrations of the compound in the donor, acceptor, and reference wells are determined using UV-Vis spectroscopy or LC-MS/MS.

-

Calculation: The effective permeability coefficient (Pe) is calculated using the measured concentrations and known parameters like well surface area and incubation time.

The following workflow illustrates how these assays are integrated into the drug design process when using a THP bioisostere.

Conclusion

The tetrahydropyran moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to serve as a bioisostere for common carbocyclic and aromatic rings allows for the systematic optimization of drug candidates.[1][4] By reducing lipophilicity, blocking sites of metabolism, improving solubility, and providing opportunities for new hydrogen bond interactions, the incorporation of a THP ring can transform a compound with problematic ADME properties into a viable drug candidate. The continued prevalence of this scaffold in recently approved and investigational drugs underscores its profound and lasting impact on the science of drug design.

References

A Technical Guide to the Physicochemical Properties of Tetrahydropyran-Containing Fragments

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a prevalent scaffold in medicinal chemistry, recognized for its favorable metabolic stability and its ability to serve as a conformationally constrained, less lipophilic bioisostere of a cyclohexane ring.[1] In the context of Fragment-Based Drug Discovery (FBDD), where small, low-complexity molecules are screened for weak binding to biological targets, understanding the physicochemical properties of THP-containing fragments is paramount.[2][3] These properties—primarily lipophilicity, solubility, ionization state (pKa), and polarity—govern a fragment's behavior in screening assays and its potential for optimization into a successful drug candidate.[4][5]

This guide provides an in-depth analysis of the key physicochemical properties of tetrahydropyran-containing fragments, offering detailed experimental protocols and structured data to aid in the design and selection of high-quality fragments for drug discovery campaigns.

The "Rule of Three" as a Guideline for Fragments

FBDD operates on the principle that small, efficient binders can be developed into potent leads. The "Rule of Three" (Ro3) provides a set of general guidelines for the physicochemical properties of these fragments to ensure they possess adequate solubility and reside in a favorable property space for subsequent optimization.[2][6][7][8]

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a non-polar environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[9] For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is more relevant. The THP moiety, with its polar ether oxygen, is often employed to reduce the lipophilicity of a molecule compared to its carbocyclic analogue, cyclohexane, which can improve its overall ADME properties.[1]

The following table illustrates the effect of replacing a cyclohexyl group with a THP ring on the distribution coefficient (logD).

| Compound Structure | Analogue | logD (pH 7.4) | Reference |

| Cyclohexyl Derivative | Cyclohexyl | 2.40 | [1] |

| Tetrahydropyran Derivative | THP | 2.08 | [1] |

a) Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most accurate technique for measuring logP.[9][10][11]

-

Preparation: Prepare solutions of the test compound in both n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol).

-

Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a flask. The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.

-

Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography (LC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used indirect method that correlates a compound's retention time on a hydrophobic stationary phase with its lipophilicity.[9][10][12]

-

System Setup: An HPLC system is equipped with a reversed-phase column (e.g., C8 or C18).[9][12] The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of reference compounds with known logP values are injected into the system, and their retention times (tR) are recorded. A calibration curve is generated by plotting the known logP values against the logarithm of the retention factor (log k), where k = (tR - t0) / t0, and t0 is the column dead time.[12]

-

Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.

-

Calculation: The logP of the test compound is determined by interpolating its log k value onto the calibration curve.

Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability.[13] For FBDD, high solubility is essential because fragments often exhibit weak binding affinities and must be screened at high concentrations (mM range) to detect binding events.[6][14] Poor solubility can lead to compound precipitation, resulting in unreliable assay data and false negatives.[15] The THP ring's ether oxygen can act as a hydrogen bond acceptor, which can favorably impact solubility compared to non-polar carbocyclic rings.[1]

| Solubility Class | Concentration Range | Implication for FBDD |

| High | > 200 µM | Ideal for screening; allows for high concentration testing without precipitation. |

| Moderate | 50 - 200 µM | Usable, but may require careful concentration management in assays. |

| Low | < 50 µM | High risk of precipitation and unreliable data; generally excluded from fragment libraries. |

a) Kinetic Solubility by Nephelometry

Kinetic solubility is a high-throughput measurement of how readily a compound, initially dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous buffer.[16][17] Laser nephelometry, which measures light scattering from suspended particles, is a common technique for this assessment.[18][19][20]

-

Stock Solution: A concentrated stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).[16]

-

Dilution Series: The DMSO stock is added to an aqueous buffer (e.g., PBS, pH 7.4) in a multi-well plate to create a range of concentrations. The final DMSO percentage is kept low (typically 1-2%) to minimize its effect on solubility.[16]

-

Equilibration: The plate is incubated for a set period (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for precipitation.[16]

-

Measurement: The plate is read using a laser nephelometer. A laser beam is passed through each well, and a detector measures the intensity of light scattered at a 90° angle, which is proportional to the amount of insoluble particulate matter.[18][20]

-

Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to controls.

b) Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in its solid state.[16] This method is more time and resource-intensive and is typically used in later stages of drug development.[17]

-

Suspension: An excess amount of the solid compound is added to the aqueous buffer.

-

Equilibration: The suspension is agitated (e.g., shaken or stirred) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Quantification: The concentration of the compound in the resulting saturated solution is measured by HPLC-UV or LC-MS/MS.[16]

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It is a critical property as the ionization state of a compound dramatically affects its solubility, permeability, and ability to interact with its biological target.[13][21] While the THP ring itself is not ionizable, its electron-withdrawing ether oxygen can influence the pKa of proximal acidic or basic functional groups.

A fragment's pKa determines its charge at physiological pH (7.4). This is crucial for interpreting screening results and planning optimization strategies.

| Functional Group Type | pKa Range (approx.) | Charge at pH 7.4 | General Implication |

| Carboxylic Acid | 3 - 5 | Negative | Increases aqueous solubility. |

| Aliphatic Amine | 9 - 11 | Positive | Increases aqueous solubility. |

| Phenol | 8 - 10 | Mostly Neutral | Can be a hydrogen bond donor. |

a) Potentiometric Titration

This is a highly accurate and standard method for pKa measurement.[22][23]

-

Sample Preparation: A precise amount of the pure compound is dissolved in a solvent (often a water/co-solvent mixture for poorly soluble compounds).

-

Titration: A standardized solution of acid or base is incrementally added to the sample solution.

-

pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH electrode after each addition of titrant.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the curve's inflection.[21][23]

b) UV-Vis Spectrophotometry

This method is suitable for compounds that have a UV-active chromophore located near the ionizable center, causing the UV-Vis spectrum to change upon protonation or deprotonation.[22][23]

-

Buffer Preparation: A series of buffer solutions with precisely known pH values are prepared.

-

Spectral Measurement: The test compound is dissolved in each buffer, and the UV-Vis absorption spectrum is recorded.

-

Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against pH. The resulting sigmoidal curve is analyzed, and the pKa is determined from the inflection point.[21][23]

Polar Surface Area (PSA)

Polar Surface Area (PSA) is defined as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule.[24] It is a key predictor of membrane permeability.[25] For fragments, a lower PSA (typically ≤ 60 Ų) is desirable to maintain a good balance between solubility and permeability, adhering to the Ro3.[2][8]

Topological PSA (TPSA) is a rapid calculation method based on the summation of fragment contributions, which correlates strongly with 3D PSA.[24][26]

| Compound | Structure | TPSA (Ų) |

| Cyclohexane | C6H12 | 0.0 |

| Tetrahydropyran | C5H10O | 9.23 |

| Cyclohexanol | C6H11OH | 20.23 |

| 4-Hydroxytetrahydropyran | C5H9O(OH) | 29.46 |

While TPSA is a calculated value, an Experimental Polar Surface Area (EPSA) can be determined using supercritical fluid chromatography (SFC), which is particularly useful for molecules that can form intramolecular hydrogen bonds (IMHBs).[25][27]

-

System Setup: An SFC system is used with a chiral stationary phase capable of forming hydrogen bonds (e.g., Chirex 3014).[25][27] The mobile phase consists of supercritical CO2 with a polar organic modifier like methanol.

-

Calibration: A set of standard compounds with known permeability or calculated PSA values are analyzed to create a calibration curve relating SFC retention time to EPSA.[25]

-

Sample Analysis: The test compound is injected and its retention time is measured.

-

Calculation: The EPSA of the test compound is determined from its retention time using the calibration curve. Molecules with a lower effective polarity (e.g., due to IMHBs) will elute earlier, resulting in a lower measured EPSA.[27]

Conclusion: A Framework for Fragment Selection

The successful application of THP-containing fragments in drug discovery relies on a thorough understanding and careful balance of their physicochemical properties. Early-stage assessment of solubility, lipophilicity, and polarity provides a critical filter for selecting high-quality fragments that are well-behaved in biochemical and biophysical assays and possess a solid foundation for hit-to-lead optimization. The following flowchart provides a logical framework for this selection process.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 6. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]

- 9. mdpi.com [mdpi.com]

- 10. acdlabs.com [acdlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. DMSO Solubility Assessment for Fragment-Based Screening | MDPI [mdpi.com]

- 15. lifechemicals.com [lifechemicals.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. rheolution.com [rheolution.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. Nephelometry: Principle, Types & Applications Explained [vedantu.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 24. grokipedia.com [grokipedia.com]

- 25. Experimental Polar Surface Area (EPSA) Assay | Domainex [domainex.co.uk]

- 26. pubs.acs.org [pubs.acs.org]

- 27. reachseparations.com [reachseparations.com]

The Strategic Utility of Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate in Modern Synthesis

For Immediate Release: A comprehensive technical guide on Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate, a pivotal synthetic building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis methodologies, and applications, providing a core resource for leveraging this versatile molecule in complex organic synthesis.

Introduction

This compound, with CAS number 156002-64-1, is a valuable intermediate in the pharmaceutical and fine chemical industries.[1] Its tetrahydropyran (THP) core is a prevalent motif in a multitude of biologically active natural products and synthetic drugs. The incorporation of the THP ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it a desirable scaffold in medicinal chemistry. This guide provides an in-depth overview of its synthesis, properties, and applications as a key building block.

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic building block is crucial for its effective application in multi-step syntheses. The properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 156002-64-1 | [1] |

| Molecular Formula | C₈H₁₄O₃ | |

| Molecular Weight | 158.19 g/mol | |

| Appearance | Not explicitly stated, likely a liquid | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not explicitly stated |

Synthesis of this compound

A plausible synthetic route involves the initial preparation of 2-(tetrahydro-2H-pyran-4-yl)acetic acid, which is then esterified to the desired methyl ester.

Experimental Protocols:

1. Synthesis of 2-(tetrahydro-2H-pyran-4-yl)acetic acid (Hypothetical Protocol based on related syntheses)

This step can be envisioned through various methods for constructing the tetrahydropyran ring. One common approach is the hydrogenation of a corresponding pyran derivative.

-

Materials: A suitable dihydropyran precursor, hydrogen gas, catalyst (e.g., Palladium on carbon), solvent (e.g., ethanol, ethyl acetate).

-

Procedure:

-

Dissolve the dihydropyran precursor in the chosen solvent in a hydrogenation vessel.

-

Add the catalyst (typically 5-10 mol% Pd/C).

-

Pressurize the vessel with hydrogen gas (pressure will vary depending on the substrate and scale).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(tetrahydro-2H-pyran-4-yl)acetic acid.

-

Purify the crude product by a suitable method, such as crystallization or chromatography.

-

2. Fischer Esterification to this compound

The conversion of the carboxylic acid to its methyl ester is a standard transformation.

-

Materials: 2-(tetrahydro-2H-pyran-4-yl)acetic acid, methanol, a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid).

-

Procedure:

-

Dissolve 2-(tetrahydro-2H-pyran-4-yl)acetic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (typically a few drops).

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

-

The following diagram illustrates the general workflow for the synthesis:

Reactivity and Applications in Synthesis

This compound is a versatile building block due to the presence of two key functional groups: the ester and the tetrahydropyran ring.

The ester functionality can undergo a variety of transformations, including:

-

Hydrolysis: Conversion back to the corresponding carboxylic acid.

-

Transesterification: Reaction with other alcohols to form different esters.

-

Reduction: Reduction to the corresponding primary alcohol, (2-(tetrahydro-2H-pyran-4-yl)ethanol).

-

Amidation: Reaction with amines to form amides.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group.

The tetrahydropyran ring provides a stable, non-aromatic cyclic ether scaffold. Its conformational properties can be exploited to control the stereochemistry of adjacent centers in a target molecule.

Role in Drug Discovery and Development

The tetrahydropyran motif is a common feature in many approved drugs and clinical candidates. Its inclusion can lead to improved metabolic stability, solubility, and receptor binding affinity. While specific examples detailing the direct use of this compound in the synthesis of named drug candidates are not prevalent in the public domain, its structural similarity to fragments of known bioactive molecules suggests its potential as a key intermediate. For instance, various tetrahydropyran derivatives are integral to compounds with applications in treating a range of diseases.

The logical relationship for its application in drug discovery is outlined below:

Quantitative Data

The following table summarizes key quantitative data for this compound and related compounds, where available.

| Compound | Molecular Weight ( g/mol ) | Purity (%) | Yield (%) | Spectroscopic Data | Reference |

| This compound | 158.19 | Typically >95% (commercial) | Not specified | Not available | [1] |

| Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate | 172.22 | Not specified | Not specified | Not available | |

| 2-(Tetrahydro-2H-pyran-4-yl)acetic acid | 144.17 | Not specified | Not specified | Not available |

Note: Specific yield and spectroscopic data for the title compound were not found in the searched literature. The purity is based on typical commercial availability.

Conclusion

This compound is a valuable and versatile synthetic building block with significant potential in medicinal chemistry and organic synthesis. Its stable tetrahydropyran core and reactive ester functionality allow for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules. While detailed, publicly available protocols and quantitative data for this specific compound are limited, its utility can be inferred from the extensive chemistry of related tetrahydropyran derivatives. Further research and publication of its synthetic applications will undoubtedly solidify its role as a key tool for chemists in the development of novel therapeutics and other advanced materials.

References

Methodological & Application

Synthesis of "Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate" from ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate from Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate. The synthesis is a two-step process involving an initial catalytic hydrogenation of the exocyclic double bond, followed by a transesterification reaction to convert the ethyl ester to the corresponding methyl ester. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The target molecule, this compound, is a valuable building block in medicinal chemistry and materials science. Its synthesis from the readily available starting material, Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate, involves a straightforward and high-yielding two-step reaction sequence. The initial step is a heterogeneous catalytic hydrogenation to reduce the carbon-carbon double bond. The subsequent step is a transesterification to yield the final methyl ester. The protocols provided herein are based on established methodologies for similar transformations.

Reaction Scheme

Data Presentation

The following table summarizes the expected quantitative data for the two-step synthesis. These values are representative of typical yields and conditions for these types of reactions.

| Parameter | Step 1: Hydrogenation | Step 2: Transesterification |

| Starting Material | Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate | Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate |

| Product | Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate | This compound |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Sodium Methoxide (NaOMe) in Methanol |

| Solvent | Ethanol | Methanol |

| Reactant Ratio | Substrate:Catalyst (w/w) approx. 100:1 to 50:1 | - |

| Reaction Temperature | Room Temperature (approx. 25 °C) | Reflux (approx. 65 °C) |

| Reaction Time | 4-12 hours | 2-6 hours |

| Pressure | 1 atm (balloon) to 50 psi of H₂ | Atmospheric |

| Typical Yield | >95% | >90% |

| Purity (post-workup) | >98% | >98% |

Experimental Protocols

4.1. Step 1: Catalytic Hydrogenation of Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate

This procedure details the reduction of the exocyclic double bond of the starting material using palladium on carbon as the catalyst.

Materials:

-

Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Celite or a similar filtration aid

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr shaker or a balloon setup)

-

Magnetic stirrer and stir bar

-

Filtration setup (e.g., Buchner funnel)

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate in anhydrous ethanol (approximately 10-20 mL of solvent per gram of substrate).

-

Catalyst Addition: To the solution, carefully add 10% Palladium on Carbon (typically 1-2 mol% of the substrate).

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen gas (1 atm to 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 4-12 hours).

-

Workup: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate. The product is often of sufficient purity for the next step.

4.2. Step 2: Transesterification to this compound

This procedure describes the conversion of the ethyl ester to the methyl ester using sodium methoxide.

Materials:

-

Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (from Step 1)

-

Methanol (anhydrous)

-

Sodium methoxide (NaOMe), 25% solution in methanol or solid

-

Glacial acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the crude Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate in anhydrous methanol (approximately 10-20 mL of solvent per gram of substrate) in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours.

-

Reaction Monitoring: Monitor the progress of the transesterification by TLC or GC until the starting ethyl ester is consumed.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and neutralize the sodium methoxide by adding a few drops of glacial acetic acid until the pH is approximately 7.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis.

Caption: Synthetic workflow for the preparation of this compound.

Caption: Detailed experimental workflow for the two-step synthesis.

Application Notes and Protocols for the Reduction of Tetrahydropyran-4-ylideneacetate Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reduction of tetrahydropyran-4-ylideneacetate esters, a key transformation in the synthesis of valuable tetrahydropyran-4-acetic acid derivatives. These products are important building blocks in medicinal chemistry and drug development due to the prevalence of the tetrahydropyran motif in biologically active molecules. This document outlines common reduction methodologies, provides detailed experimental protocols, and summarizes quantitative data to aid in reaction optimization and selection.

Introduction

The reduction of the exocyclic double bond in tetrahydropyran-4-ylideneacetate esters is a critical step to afford the corresponding saturated tetrahydropyran-4-acetic acid esters. The general transformation is depicted below:

Figure 1: General reaction for the reduction of a tetrahydropyran-4-ylideneacetate ester.

This reduction can be achieved through various methods, with catalytic hydrogenation being the most commonly employed. The choice of reducing agent and reaction conditions can influence the yield and, potentially, the stereochemical outcome of the reaction, which is of particular importance in the synthesis of chiral drug candidates.

Reduction Methodologies

Several methods can be employed for the reduction of the exocyclic double bond in tetrahydropyran-4-ylideneacetate esters. The most prevalent and effective method is catalytic hydrogenation.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and efficient method for the reduction of carbon-carbon double bonds. For tetrahydropyran-4-ylideneacetate esters, heterogeneous catalysts such as palladium on carbon (Pd/C) are typically effective. This method offers the advantage of generally not reducing the ester functionality under mild conditions.

A key advantage of catalytic hydrogenation is its potential for stereoselectivity. While the reduction of an unsubstituted tetrahydropyran-4-ylideneacetate ester results in an achiral product, the presence of substituents on the tetrahydropyran ring can lead to the formation of diastereomers. The choice of catalyst, solvent, and reaction conditions can influence the diastereomeric ratio. For the synthesis of enantiomerically pure compounds, asymmetric hydrogenation using chiral catalysts can be explored, although specific examples for this substrate are not widely reported in the literature.

Data Presentation

The following table summarizes quantitative data for the reduction of tetrahydropyran-ylideneacetate esters and analogous systems.

| Substrate | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Ethyl (5-vinyldihydrofuran-2(3H)-ylidene)acetate | H₂, Pd/C (0.5 equiv) | EtOH | 20 | 48 | 85 | 9:2 | [1] |

| Ethyl tetrahydropyran-4-ylideneacetate | H₂, Pd/C | MeOH | RT | - | High | Not Applicable | General Method |

Note: Data for the direct reduction of ethyl tetrahydropyran-4-ylideneacetate is based on general knowledge of similar reductions, as specific quantitative data is limited in the cited literature. The data for the tetrahydrofuran analogue provides a strong precedent.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Ethyl Tetrahydropyran-4-ylideneacetate

This protocol is based on a well-established procedure for the hydrogenation of similar exocyclic α,β-unsaturated esters.[1]

Materials:

-

Ethyl tetrahydropyran-4-ylideneacetate

-

Palladium on carbon (10 wt% Pd)

-

Methanol (MeOH) or Ethanol (EtOH), anhydrous

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

In a suitable reaction vessel, dissolve ethyl tetrahydropyran-4-ylideneacetate (1.0 eq) in anhydrous methanol or ethanol.

-

Carefully add 10% palladium on carbon (typically 5-10 mol% of palladium relative to the substrate) to the solution.

-

Seal the reaction vessel and purge with an inert gas (nitrogen or argon) to remove air.

-

Introduce hydrogen gas to the reaction vessel. If using a balloon, ensure it is filled with hydrogen. For a Parr apparatus, pressurize to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR). The reaction is typically complete within 2-24 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to afford the crude ethyl tetrahydropyran-4-ylacetate.

-

If necessary, purify the product by flash column chromatography on silica gel.

Figure 2: Experimental workflow for the catalytic hydrogenation of ethyl tetrahydropyran-4-ylideneacetate.

Protocol 2: Synthesis of Ethyl Tetrahydropyran-4-ylideneacetate via Horner-Wadsworth-Emmons Reaction

The starting material can be synthesized using the Horner-Wadsworth-Emmons (HWE) reaction, which typically favors the formation of the (E)-alkene.[2][3]

Materials:

-

Tetrahydropyran-4-one

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous THF to the flask to suspend the sodium hydride.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.05 eq) in anhydrous THF to the sodium hydride suspension via the dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Cool the resulting ylide solution back to 0 °C.

-

Add a solution of tetrahydropyran-4-one (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction for the consumption of the ketone by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure ethyl tetrahydropyran-4-ylideneacetate.

Figure 3: Logical relationship in the Horner-Wadsworth-Emmons synthesis.

Conclusion